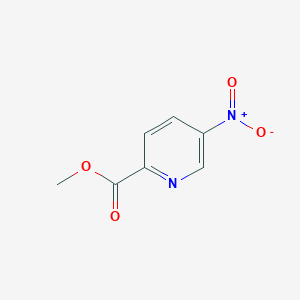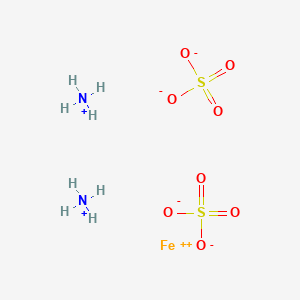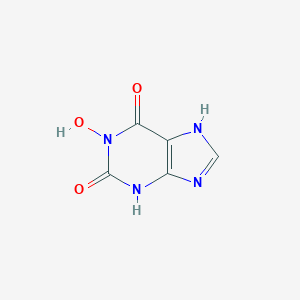
Methyl 5-nitropicolinate
Descripción general
Descripción
Methyl 5-nitropicolinate (MN) is a palladium complex used in the synthesis of amide and amine complexes . The MN-pyridyl parameters have been optimized to find an optimal coordination geometry . The MN-amide reaction has been shown to work well with primary amines, but not secondary amines .
Synthesis Analysis
Methyl 5-nitropicolinate is used in the synthesis of amide and amine complexes . The MN-pyridyl parameters have been optimized to find an optimal coordination geometry . The MN-amide reaction has been shown to work well with primary amines, but not secondary amines .Molecular Structure Analysis
The molecular formula of Methyl 5-nitropicolinate is C7H6N2O4 . The molecular weight is 182.13 g/mol .Chemical Reactions Analysis
Methyl 5-nitropicolinate is used in the synthesis of amide and amine complexes . The MN-pyridyl parameters have been optimized to find an optimal coordination geometry . The MN-amide reaction has been shown to work well with primary amines, but not secondary amines .Physical And Chemical Properties Analysis
Methyl 5-nitropicolinate has a boiling point of 340.18 °C and a flash point of 150 °C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Antiprostatic Performance
Methyl 5-nitropicolinate has been used in the synthesis of novel lanthanide-complexes, which have shown potential antiprostatic performance . These complexes were tested on a prostatic cancer cell line (PC-3), showing significant anticancer activity .
Cellular Signaling Pathways
Research suggests that Methyl 5-nitropicolinate might influence specific cellular signaling pathways. It has been shown to activate Sirtuin 1 (SIRT1), a protein known for its role in various cellular processes, including stress response, metabolism, and longevity.
Antimicrobial Activity
Methyl 5-nitropicolinate exhibits some antimicrobial properties against certain bacterial strains. This makes it a potential candidate for further research in the field of antimicrobial drug development.
Photoluminescent Studies
Preliminary photoluminescent studies have been conducted on lanthanide-complexes based on the 5-nitropicolinate ligand . These studies have shown a ligand-centered emission for all complexes .
Biocompatibility Studies
Both the complexes and their precursors in human immunological HL-60 cells have shown high biocompatibility . This suggests potential applications in biomedical research .
Chemical Synthesis
Methyl 5-nitropicolinate is used in chemical synthesis due to its unique chemical properties . Its molecular weight is 182.14 and it has a boiling point of 340.18°C at 760 mmHg .
Safety and Hazards
Methyl 5-nitropicolinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Methyl 5-nitropicolinate (MN) is primarily used in the synthesis of amide and amine complexes . The compound’s primary targets are these complex structures, where it plays a crucial role in their formation.
Mode of Action
MN interacts with its targets through a process known as coordination chemistry. The MN-pyridyl parameters have been optimized to find an optimal coordination geometry . This means that the compound is designed to fit perfectly with its target, maximizing its effectiveness.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of amide and amine complexes . These complexes are involved in a wide range of biochemical processes, suggesting that MN could have far-reaching effects on cellular biochemistry.
Result of Action
The result of MN’s action is the successful synthesis of amide and amine complexes . These complexes are crucial for a variety of biochemical processes, suggesting that MN could have a significant impact on cellular function.
Propiedades
IUPAC Name |
methyl 5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJDJRHSHXTRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499057 | |
| Record name | Methyl 5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitropicolinate | |
CAS RN |
29682-14-2 | |
| Record name | Methyl 5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-nitropicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine hydrochloride](/img/structure/B155508.png)





